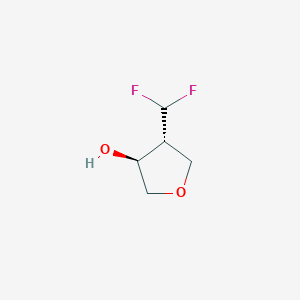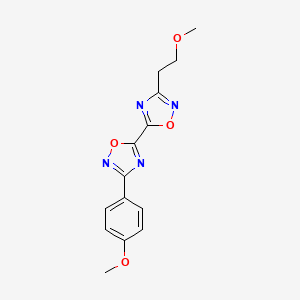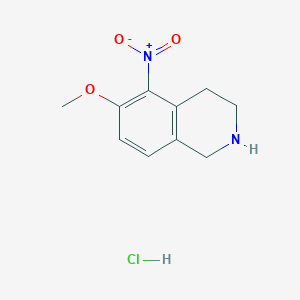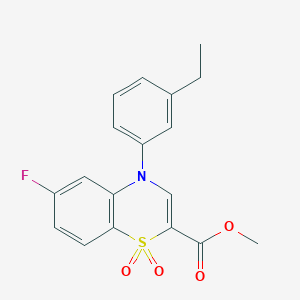
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol is a compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of ribose, which is an essential component of nucleic acids. The (3S,4R)-4-(Difluoromethyl)oxolan-3-ol molecule has a difluoromethyl group attached to the ribose ring, which makes it resistant to degradation by enzymes. This characteristic makes it an attractive molecule for use in scientific research, particularly in the field of drug discovery.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol is complex and not fully understood. However, it is known that the difluoromethyl group attached to the ribose ring makes the molecule resistant to degradation by enzymes. This property allows the molecule to remain stable in biological systems, making it an attractive candidate for use in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol are still being studied. However, it is known that this compound can bind to nucleic acids, particularly RNA, and affect their structure and function. Additionally, ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has been shown to have antiviral properties, making it a potential candidate for the development of new antiviral drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol in lab experiments is its stability in biological systems. This stability allows for more accurate and reliable results in experiments involving nucleic acids. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs.
Future Directions
There are many potential future directions for research involving ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol. One area of focus is the development of new drugs that target nucleic acids, particularly RNA. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Finally, there is potential for the development of new diagnostic tools for detecting RNA using ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol.
Synthesis Methods
The synthesis of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the use of a chiral auxiliary, which allows for the selective formation of the ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol) stereochemistry. The synthesis process involves several steps, including protection and deprotection of functional groups, as well as the use of various reagents and catalysts.
Scientific Research Applications
((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has a wide range of applications in scientific research. One of the most significant areas of use is in drug discovery. The unique properties of this compound make it an attractive candidate for use in the development of new drugs, particularly those designed to target nucleic acids. Additionally, ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has been used in the study of RNA structure and function, as well as in the development of new diagnostic tools for detecting RNA.
properties
IUPAC Name |
(3S,4R)-4-(difluoromethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-1-9-2-4(3)8/h3-5,8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJQLWWQCQBTFS-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)



![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B2576643.png)
![2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2576646.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)